3-methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide
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Overview
Description
3-Methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide is a chemical compound with the molecular formula C6H9IN2S2 and a molecular weight of 300.19 g/mol . This compound is characterized by the presence of an imidazolium core substituted with a methyl group and a (methylsulfanyl)methanethioyl group, along with an iodide counterion .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and may be catalyzed by bases like potassium carbonate or sodium hydride .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
3-Methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide can undergo various chemical reactions, including:
Oxidation: The sulfur atoms in the (methylsulfanyl)methanethioyl group can be oxidized to form sulfoxides or sulfones.
Substitution: The iodide ion can be substituted with other nucleophiles, such as chloride or bromide ions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Halide exchange reactions can be facilitated by the use of silver salts, such as silver nitrate (AgNO3).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler imidazolium derivatives.
Substitution: Halide-substituted imidazolium salts.
Scientific Research Applications
3-Methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide has a wide range of applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other imidazolium-based ionic liquids and catalysts.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its role in drug delivery systems and as a potential therapeutic agent.
Industry: Utilized in the development of advanced materials, such as conductive polymers and nanocomposites.
Mechanism of Action
The mechanism of action of 3-methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide involves its interaction with biological membranes and enzymes. The compound can disrupt membrane integrity, leading to cell lysis and death . Additionally, it can inhibit enzyme activity by binding to active sites or altering enzyme conformation .
Comparison with Similar Compounds
Similar Compounds
1-Methyl-3-(methylthio)imidazolium iodide: Similar structure but lacks the (methylsulfanyl)methanethioyl group.
3-Methyl-1-(methylthio)imidazolium chloride: Similar structure but with a chloride counterion instead of iodide.
1-Methyl-3-(methylsulfanyl)imidazolium bromide: Similar structure but with a bromide counterion.
Uniqueness
3-Methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide is unique due to the presence of both a (methylsulfanyl)methanethioyl group and an iodide counterion, which confer distinct chemical reactivity and biological activity .
Properties
IUPAC Name |
methyl 3-methylimidazol-3-ium-1-carbodithioate;iodide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9N2S2.HI/c1-7-3-4-8(5-7)6(9)10-2;/h3-5H,1-2H3;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WODRHLDYGNXJHT-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CN(C=C1)C(=S)SC.[I-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9IN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
262350-35-6 |
Source
|
Record name | 3-methyl-1-[(methylsulfanyl)methanethioyl]-1H-imidazol-3-ium iodide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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